molecular formula C13H16O2 B15278590 (1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15278590
M. Wt: 204.26 g/mol
InChI Key: KLJKMWBGBRSSSP-NWDGAFQWSA-N
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Description

(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity. This compound, in particular, features a cyclopropane ring substituted with an isopropylphenyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the use of diazo compounds in the presence of transition metal catalysts to achieve cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving strained ring systems.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strain can facilitate reactions with nucleophiles, leading to the formation of new bonds and the activation of biological pathways. The isopropylphenyl group may also interact with hydrophobic pockets in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an isopropylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(1R,2R)-2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1

InChI Key

KLJKMWBGBRSSSP-NWDGAFQWSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC(C)C1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

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